trans-2-undecenoyl-CoA

Peroxisomal Beta-Oxidation Enzyme Kinetics Substrate Specificity

For rigorous β-oxidation and enzyme-specificity studies, trans-2-undecenoyl-CoA (C11:1) is the only authentic intermediate. Using shorter-chain analogs like crotonyl-CoA (C4) or decenoyl-CoA (C10) skews kinetic data, as enoyl-CoA hydratases (ECHS1), MCAD, and PECR exhibit pronounced chain-length-dependent activity. This pure C11 substrate is essential for accurately mapping catalytic efficiency declines beyond the PECR optimum (C10:1), validating LC-MS/MS metabolomics methods, and developing HTS assays with physiologically relevant chain length. Accept no generic substitutes.

Molecular Formula C32H54N7O17P3S
Molecular Weight 933.8 g/mol
Cat. No. B15598716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-undecenoyl-CoA
Molecular FormulaC32H54N7O17P3S
Molecular Weight933.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-23(41)60-16-15-34-22(40)13-14-35-30(44)27(43)32(2,3)18-53-59(50,51)56-58(48,49)52-17-21-26(55-57(45,46)47)25(42)31(54-21)39-20-38-24-28(33)36-19-37-29(24)39/h11-12,19-21,25-27,31,42-43H,4-10,13-18H2,1-3H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/b12-11+/t21-,25-,26-,27+,31-/m1/s1
InChIKeyCAVMKINPGRCURL-PHHHIDLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Undecenoyl-CoA: A Defined Medium-Chain 2-Enoyl-CoA Intermediate for Beta-Oxidation Studies and Enzyme Assays


trans-2-Undecenoyl-CoA (CAS 1527491-69-5), also known as (2E)-undecenoyl-CoA or trans-2-undecenoyl-coenzyme A, is a chemically defined medium-chain unsaturated fatty acyl-CoA thioester . It is formally derived from the condensation of the thiol group of coenzyme A with the carboxy group of trans-2-undecenoic acid, and at physiological pH 7.3, it predominantly exists as a tetra-anionic species (monounsaturated fatty acyl-CoA(4−)) [1][2]. This compound serves as a specific intermediate in the mitochondrial and peroxisomal β-oxidation of fatty acids, particularly in pathways involving unsaturated fatty acid degradation where it is generated from 3-trans-undecenoyl-CoA by Δ3,Δ2-enoyl-CoA isomerase or from 4-trans-undecenoyl-CoA through the action of acyl-CoA oxidase [3][4]. Its precisely defined chain length (C11) and trans-2 unsaturation make it a valuable tool for investigating chain-length-dependent enzyme specificities and dissecting the catalytic mechanisms of enoyl-CoA hydratases and reductases.

Why Chain Length Matters: Limitations of Generic trans-2-Enoyl-CoA Analogs for Precise Biochemical Research


In-class substitution of trans-2-enoyl-CoA compounds is invalid for rigorous biochemical studies due to pronounced chain-length-dependent enzyme specificity [1]. Enzymes of β-oxidation and fatty acid metabolism, such as enoyl-CoA hydratases, acyl-CoA dehydrogenases, and trans-2-enoyl-CoA reductases, exhibit significant and well-documented variations in catalytic efficiency and binding affinity based on acyl chain length [2][3]. For instance, human mitochondrial enoyl-CoA hydratase (ECHS1) processes substrates from C4 to C16, but with a decreasing catalytic rate as chain length increases [4]. Medium-chain acyl-CoA dehydrogenase (MCAD) shows optimal activity with C6-C10 substrates and poor activity with C12 or longer chains [5]. Furthermore, some reductase isoforms are chain-length-specific and inert to substrates below C8 [6]. Therefore, using a generic enoyl-CoA of incorrect length (e.g., using the more common crotonyl-CoA (C4) or decenoyl-CoA (C10) to model C11 metabolism) can lead to erroneous kinetic parameters, mischaracterization of enzyme function, and invalid conclusions regarding metabolic flux. The specific procurement of trans-2-undecenoyl-CoA is essential for experiments requiring an authentic C11 intermediate.

trans-2-Undecenoyl-CoA: Key Evidence for Scientific Differentiation and Procurement


Chain-Length Specificity: trans-2-Undecenoyl-CoA (C11) vs. Optimal C10 Substrate for Peroxisomal trans-2-Enoyl-CoA Reductase (PECR)

Peroxisomal trans-2-enoyl-CoA reductase (PECR) catalyzes the reduction of trans-2-enoyl-CoAs of varying chain lengths from 6:1 to 16:1. The enzyme's maximum activity is observed with the C10:1 substrate (trans-2-decenoyl-CoA). trans-2-Undecenoyl-CoA (C11:1) falls within the active range but is a suboptimal substrate compared to C10:1. This provides a clear differentiation point for experiments focused on chain-length dependency [1].

Peroxisomal Beta-Oxidation Enzyme Kinetics Substrate Specificity

Enoyl-CoA Hydratase Activity: Broad Chain-Length Tolerance Confirms trans-2-Undecenoyl-CoA as a Viable Substrate

Human mitochondrial enoyl-CoA hydratase (ECHS1) catalyzes the hydration of medium- and short-chain fatty enoyl-CoA thioesters. It has been demonstrated to process substrates from 4 carbons (C4) up to at least 16 carbons (C16), although the catalytic rate decreases with increasing chain length [1][2]. trans-2-Undecenoyl-CoA (C11) is a valid substrate within this defined range, and its use is validated by the enzyme's characterized broad specificity.

Mitochondrial Beta-Oxidation Enoyl-CoA Hydratase (ECHS1) Substrate Profiling

Isomerization Specificity: trans-2-Undecenoyl-CoA is the Direct Product of Δ3,Δ2-Enoyl-CoA Isomerase Acting on 3-trans-Undecenoyl-CoA

Δ3,Δ2-enoyl-CoA isomerase (ECI1) is essential for the β-oxidation of unsaturated fatty acids. This enzyme specifically catalyzes the isomerization of 3-trans-undecenoyl-CoA to 2-trans-undecenoyl-CoA [1]. This reaction is a defined, enzymatically validated conversion, establishing trans-2-undecenoyl-CoA as a unique and necessary intermediate in the degradation of specific unsaturated fatty acids.

Unsaturated Fatty Acid Oxidation Δ3,Δ2-Enoyl-CoA Isomerase Metabolic Intermediate

Defined Research Applications for trans-2-Undecenoyl-CoA


In Vitro Characterization of Peroxisomal trans-2-Enoyl-CoA Reductase (PECR) Chain-Length Dependency

trans-2-Undecenoyl-CoA is an essential substrate for defining the activity profile of PECR across medium-chain enoyl-CoAs. As PECR shows maximum activity with C10:1, the C11:1 analog is required to accurately map the decline in catalytic efficiency as chain length increases beyond the optimum [1]. This is critical for understanding peroxisomal β-oxidation of odd-chain unsaturated fatty acids and for enzyme kinetics studies.

Mitochondrial β-Oxidation Studies Involving Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Enoyl-CoA Hydratase

This compound serves as a specific substrate for investigating the chain-length specificity of MCAD and the hydration step catalyzed by enoyl-CoA hydratase (ECHS1). Given that MCAD is active on C6-C10 substrates but exhibits altered binding conformations with longer chains, trans-2-undecenoyl-CoA (C11) is a valuable probe for the transition zone between optimal and suboptimal chain lengths [2]. It is also a validated substrate for ECHS1, allowing for detailed kinetic analysis of the second step of β-oxidation [3][4].

Metabolic Pathway Reconstruction and Isotopologue Tracing for Unsaturated Fatty Acid Degradation

In systems biology and metabolomics, trans-2-undecenoyl-CoA is a defined intermediate in the isomerase-dependent degradation of unsaturated fatty acids, such as those that yield 3-trans-undecenoyl-CoA [5]. Its procurement as a pure, authentic standard is necessary for validating analytical methods (e.g., LC-MS/MS) used to detect and quantify this specific metabolite in complex biological matrices.

Enzyme Assay Development and Inhibitor Screening for Drug Discovery

For laboratories developing high-throughput screening (HTS) assays targeting enzymes like ECHS1 or PECR, trans-2-undecenoyl-CoA provides a biologically relevant, medium-chain substrate for measuring inhibitory potency (IC50) of lead compounds. Using a substrate with the correct chain length ensures that the assay reflects true biological activity and avoids artifacts that could arise from using shorter, more active, but less physiologically relevant substrates like crotonyl-CoA (C4).

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